molecular formula C8H7NO2S B13148444 Methyl 3-(4-methylthiazol-5-yl)propiolate

Methyl 3-(4-methylthiazol-5-yl)propiolate

Cat. No.: B13148444
M. Wt: 181.21 g/mol
InChI Key: VCCULMBMHASKAY-UHFFFAOYSA-N
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Description

Methyl 3-(4-methylthiazol-5-yl)propiolate is an organic compound with the molecular formula C8H7NO2S. It is a derivative of thiazole, a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-methylthiazol-5-yl)propiolate typically involves the reaction of 4-methylthiazole with methyl propiolate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-methylthiazol-5-yl)propiolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .

Scientific Research Applications

Methyl 3-(4-methylthiazol-5-yl)propiolate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 3-(4-methylthiazol-5-yl)propiolate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in various biochemical pathways, influencing cellular processes. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity .

Properties

Molecular Formula

C8H7NO2S

Molecular Weight

181.21 g/mol

IUPAC Name

methyl 3-(4-methyl-1,3-thiazol-5-yl)prop-2-ynoate

InChI

InChI=1S/C8H7NO2S/c1-6-7(12-5-9-6)3-4-8(10)11-2/h5H,1-2H3

InChI Key

VCCULMBMHASKAY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C#CC(=O)OC

Origin of Product

United States

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